molecular formula C14H15N3O3 B2998732 2-(cyclopropylmethoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide CAS No. 2034444-07-8

2-(cyclopropylmethoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide

Cat. No.: B2998732
CAS No.: 2034444-07-8
M. Wt: 273.292
InChI Key: NWYMCMQEWLANGZ-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide is a synthetic small molecule featuring a pyridine core substituted with a cyclopropylmethoxy group and linked to a 5-methylisoxazole carboxamide moiety. This specific molecular architecture is of significant interest in medicinal chemistry and early-stage pharmaceutical research, particularly in the investigation of novel receptor modulators . The compound is supplied as a high-purity material intended for non-clinical laboratory research purposes. Its structure aligns with compounds explored for their potential biological activity, making it a valuable chemical tool for probing biological mechanisms and conducting structure-activity relationship (SAR) studies in vitro . Researchers can utilize this compound to build foundational knowledge in areas such as receptor interaction and cellular signaling pathways. As with all research chemicals, proper safety protocols must be followed. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-9-6-12(17-20-9)16-14(18)11-4-5-15-13(7-11)19-8-10-2-3-10/h4-7,10H,2-3,8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYMCMQEWLANGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=NC=C2)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(cyclopropylmethoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide has garnered attention in recent pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H14N2O3C_{13}H_{14}N_2O_3, with a molecular weight of approximately 246.26 g/mol. The structure features a pyridine ring, an oxazole moiety, and a cyclopropylmethoxy group, which are critical for its biological activity.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

  • Anti-inflammatory Effects : The compound has shown significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases.
  • Antitumor Activity : Preliminary investigations indicate that the compound exhibits cytotoxic effects against several cancer cell lines, including breast (MCF-7) and colon (LoVo) cancer cells. The mechanism appears to involve cell cycle arrest and induction of apoptosis.
  • Neuroprotective Effects : There is evidence that this compound may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases.

The biological activities of this compound are believed to be mediated through the following pathways:

  • Inhibition of Phosphodiesterases (PDEs) : The compound may act as a selective inhibitor of PDE4D, which plays a crucial role in regulating inflammatory responses and neuronal signaling pathways .
  • Modulation of Cell Signaling Pathways : It has been shown to influence signaling pathways related to apoptosis and cell proliferation, particularly through the modulation of AKT/GSK3β signaling .

Data Table: Summary of Biological Activities

Activity TypeTarget Cells/PathwaysObserved EffectsReference
Anti-inflammatoryMacrophagesInhibition of TNF-α production
AntitumorMCF-7, LoVo cellsInduction of apoptosis
NeuroprotectiveNeuronal cellsReduced oxidative stress
PDE InhibitionPDE4DDecreased inflammation

Case Studies

  • In Vitro Cytotoxicity Study : A study evaluated the cytotoxic effects of the compound on various human cancer cell lines using MTS assays. The results indicated that the compound exhibited dose-dependent cytotoxicity, with IC50 values significantly lower than those of standard chemotherapeutics like cisplatin .
  • Animal Model for Neuroprotection : In an animal model of cerebral ischemia, administration of the compound resulted in improved neurological outcomes and reduced infarct size compared to control groups. This suggests its potential as a neuroprotective agent .

Comparison with Similar Compounds

N-(5-Methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide

Key Differences :

  • Core Structure : Replaces the pyridine ring with a piperidine ring (a saturated six-membered heterocycle).
  • Substituents : Lacks the cyclopropylmethoxy group at position 2.
  • Properties :
    • Molecular Weight: 209.24 g/mol (vs. ~285.3 g/mol for the target compound).
    • Lipophilicity: Lower logP due to the absence of the cyclopropyl group.

4-[(2-Hydroxybenzylidene)amino]-N-(5-methyl-1,2-oxazol-3-yl)benzene sulfonamide (L1)

Key Differences :

  • Core Structure : Features a sulfonamide linkage instead of a carboxamide.
  • Substituents : Includes a Schiff base (hydroxybenzylidene) group and a benzene ring.
  • Properties :
    • Acidity: Sulfonamide group (pKa ~10) is more acidic than carboxamide (pKa ~15–17), influencing ionization at physiological pH.
    • Hydrogen Bonding: The sulfonamide and Schiff base groups offer additional hydrogen-bonding sites compared to the target compound .
  • Functional Implications : The aromatic sulfonamide may enhance binding to enzymes like carbonic anhydrases or kinases, whereas the target compound’s pyridine-carboxamide could favor different target interactions .

3-Benzylsulfanyl-6-(5-methyl-1,2-oxazol-3-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

Key Differences :

  • Core Structure : Fused triazolothiadiazole system (planar, aromatic) vs. pyridine.
  • Substituents : Benzylsulfanyl group at position 3.
  • Crystallographic Data :
    • Dihedral Angles: 6.33° (oxazole vs. triazolothiadiazole) and 42.95° (benzene vs. triazolothiadiazole).
    • Centroid Interactions: 3.47 Å between thiadiazole and oxazole rings, enabling π-π stacking .
  • Functional Implications : The planar fused-ring system may promote intercalation or stacking in biological macromolecules, unlike the pyridine-based target compound, which likely relies on hydrogen bonding .

2-[[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-(methylphenylamino)propyl]benzamid

Key Differences :

  • Core Structure : 1,2,4-Oxadiazole (vs. 1,2-oxazole) with a thioether linkage.
  • Substituents: Benzamid scaffold with a methylphenylamino-propyl chain.
  • Properties :
    • Metabolic Stability: The 1,2,4-oxadiazole is less prone to ring-opening than 1,2-oxazole.
    • Flexibility: Thioether linkage introduces conformational flexibility compared to the rigid cyclopropylmethoxy group .
  • Functional Implications : The thioether and oxadiazole groups may enhance interactions with sulfur-binding enzymes or metal-containing proteins .

(2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide Derivatives

Key Differences :

  • Core Structure : Pyrrolidine (saturated five-membered ring) vs. pyridine.
  • Substituents : 4-Methylthiazole (sulfur-containing heterocycle) linked via a benzyl group.
  • Properties :
    • Stereochemistry: Chiral centers at C2 and C4 influence 3D binding to targets.
    • Hydrogen Bonding: Hydroxy group at C4 provides an additional polar interaction site .
  • Functional Implications : The thiazole’s sulfur atom may engage in hydrophobic or van der Waals interactions distinct from the oxygen in the target compound’s oxazole .

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